3'-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone
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Overview
Description
3’-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a trifluoromethyl group attached to the carbonyl carbon and a methoxyphenyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-methoxybenzene reacts with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Another method involves the use of trifluoroacetic anhydride and 3-methoxybenzene in the presence of a catalyst such as boron trifluoride etherate (BF3·OEt2). This reaction also requires anhydrous conditions and is typically performed at low temperatures to control the reactivity of the reagents.
Industrial Production Methods
In an industrial setting, the production of 3’-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3’-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3’-hydroxy-2,2,2-trifluoroacetophenone.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol, 3’-(3-methoxyphenyl)-2,2,2-trifluoroethanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products
Oxidation: 3’-Hydroxy-2,2,2-trifluoroacetophenone
Reduction: 3’-(3-Methoxyphenyl)-2,2,2-trifluoroethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3’-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3’-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the methoxy group can participate in hydrogen bonding interactions, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3’-(4-Methoxyphenyl)-2,2,2-trifluoroacetophenone: Similar structure but with the methoxy group in the para position.
3’-(3-Hydroxyphenyl)-2,2,2-trifluoroacetophenone: Similar structure but with a hydroxyl group instead of a methoxy group.
3’-(3-Methoxyphenyl)-2,2,2-trifluoroethanol: The carbonyl group is reduced to an alcohol.
Uniqueness
3’-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone is unique due to the combination of the trifluoromethyl and methoxy groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methoxy group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[3-(3-methoxyphenyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-20-13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(19)15(16,17)18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZHQMJHKCSENS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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